

Determining the Binding Affinity of BI-7273 to BRD9 using the AlphaScreen Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for determining the binding affinity of **BI-7273**, a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. BRD9 is a key component of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, which plays a critical role in regulating gene expression. Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target. The AlphaScreen assay is a robust, bead-based, non-radioactive method ideal for high-throughput screening and characterization of small molecule inhibitors like **BI-7273**.

Principle of the AlphaScreen Assay

The AlphaScreen technology is a proximity-based assay that relies on the interaction of two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[1] When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions occurs, resulting in a luminescent signal.[2][3]

In this competitive binding assay, a biotinylated histone peptide (the natural ligand for BRD9) is captured by Streptavidin-coated Donor beads, and a GST-tagged BRD9 protein is captured by anti-GST conjugated Acceptor beads. The interaction between BRD9 and the histone peptide brings the beads together, generating a signal. When an inhibitor such as **BI-7273** is

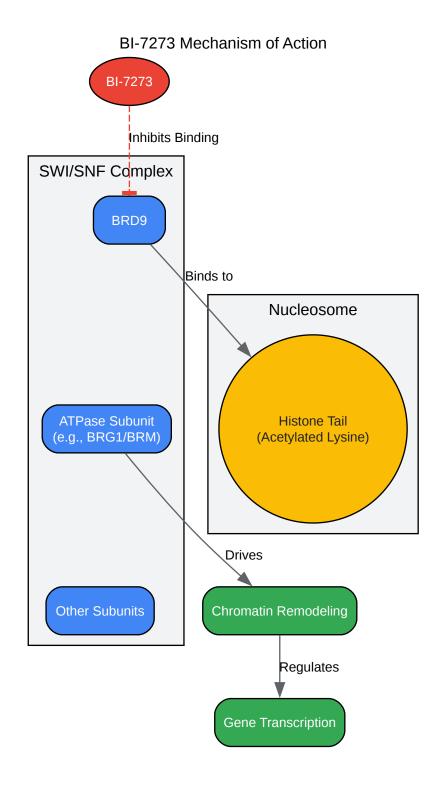


introduced, it competes with the histone peptide for binding to BRD9, disrupting the bead proximity and causing a decrease in the AlphaScreen signal. The magnitude of this signal reduction is proportional to the binding affinity of the inhibitor.

Signaling Pathway: The SWI/SNF Complex

BI-7273 targets BRD9, a subunit of the BAF (BRG1/BRM-associated factors) complex, a mammalian SWI/SNF chromatin remodeling complex.[4][5] These complexes utilize the energy from ATP hydrolysis to remodel chromatin by sliding, ejecting, or restructuring nucleosomes.[6] This activity alters the accessibility of DNA to transcription factors, thereby regulating gene expression. The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, tethering the complex to specific chromatin regions. By inhibiting this interaction, **BI-7273** can modulate the activity of the SWI/SNF complex and affect the transcription of target genes.





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BI-7273 inhibits BRD9 from binding to acetylated histones.





Quantitative Data: BI-7273 Binding Affinity

The following table summarizes the reported binding affinities of **BI-7273** for BRD9 and the related bromodomain BRD7, as determined by the AlphaScreen assay and other methods.

Compound	Target	Assay Type	IC50 (nM)	Kd (nM)	Selectivity
BI-7273	BRD9	AlphaScreen	19[4][5][7]	-	~6-fold vs BRD7
Isothermal Titration Calorimetry (ITC)	-	15[5]			
BRD7	AlphaScreen	117[4][5]	-		
Isothermal Titration Calorimetry (ITC)	-	<1[5]			
BRD4-BD1	AlphaScreen	>100,000[5]	-	>5000-fold vs BRD4	_
BI-6354 (Negative Control)	BRD9	AlphaScreen	27,192[5]	-	
BRD7	AlphaScreen	81,896[5]	-		-

Experimental Protocol: AlphaScreen Assay for BI-7273 Binding Affinity

This protocol is designed for a 384-well plate format and is based on typical bromodomain inhibitor screening assays.[8][9]

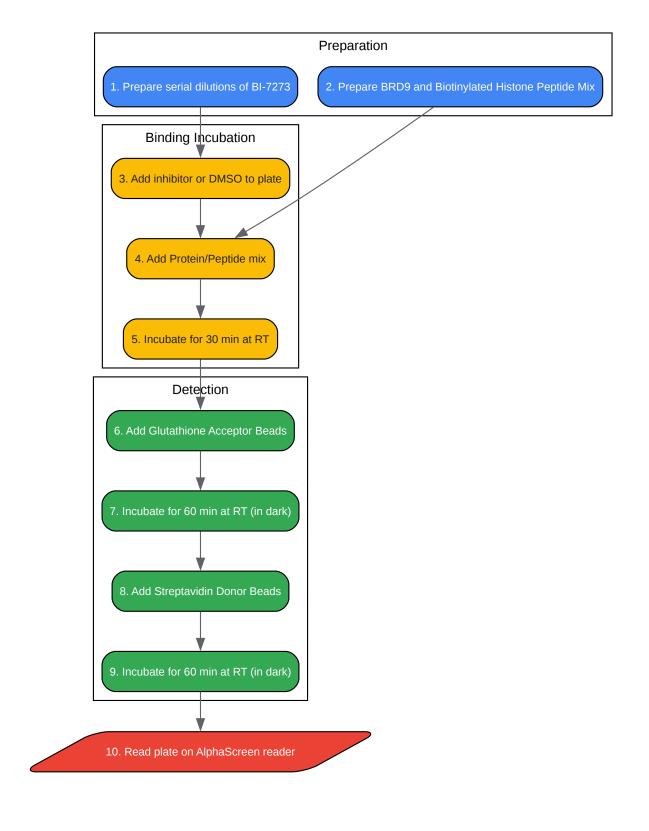
Materials and Reagents



- Proteins: GST-tagged human BRD9, Biotinylated Histone H4 peptide (acetylated at K5, 8, 12, and 16).
- Inhibitor: **BI-7273** (and negative control, e.g., BI-6354).
- Beads: AlphaScreen™ Streptavidin Donor Beads, AlphaLISA™ Glutathione Acceptor Beads (PerkinElmer).
- Assay Plate: 384-well, white, opaque microplate (e.g., OptiPlate-384).
- Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 0.05% (v/v) Tween-20, 1 mM DTT (add fresh).
- Instrumentation: An AlphaScreen-capable microplate reader.

Experimental Workflow Diagram





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Step-by-step workflow for the AlphaScreen competition assay.



Detailed Procedure

1. Reagent Preparation:

- **BI-7273** Dilution: Prepare a serial dilution of **BI-7273** in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Protein and Peptide Preparation: Thaw GST-BRD9 and biotinylated histone peptide on ice.
 Dilute each in Assay Buffer to the desired working concentration (optimization may be required, but starting concentrations of 10-30 nM for BRD9 and 10-30 nM for the peptide are common).
- Bead Preparation: Reconstitute and dilute the Donor and Acceptor beads in Assay Buffer to the manufacturer's recommended concentration (e.g., 20 μg/mL). Important: Prepare bead solutions in subdued light.

2. Assay Protocol (per well of a 384-well plate):

- Step 1: Add 5 μ L of the diluted **BI-7273** or DMSO (for positive and negative controls) to the appropriate wells of the microplate.
- Step 2: Add 5 μ L of a pre-mixed solution containing GST-BRD9 and the biotinylated histone peptide.
- Step 3: Shake the plate gently and incubate for 30 minutes at room temperature to allow for binding equilibration.
- Step 4 (in subdued light): Add 5 μL of the diluted Glutathione Acceptor Beads.
- Step 5: Shake the plate gently, seal it, and incubate for 60 minutes at room temperature in the dark.
- Step 6 (in subdued light): Add 5 μL of the diluted Streptavidin Donor Beads.
- Step 7: Shake the plate gently, seal it, and incubate for another 60 minutes at room temperature in the dark.
- Step 8: Read the plate using an AlphaScreen-compatible reader with an excitation wavelength of 680 nm and an emission detection window of 520-620 nm.

3. Data Analysis:

- Plot the AlphaScreen signal against the logarithm of the **BI-7273** concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of **BI-7273** that inhibits 50% of the BRD9-histone peptide interaction.



Conclusion

The AlphaScreen assay provides a sensitive, robust, and high-throughput method for determining the binding affinity of inhibitors like **BI-7273** to bromodomains such as BRD9. This protocol offers a comprehensive guide for researchers to characterize the potency and selectivity of compounds targeting this important epigenetic reader, thereby facilitating the development of novel therapeutics.

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